2-Chloroquinolin-6-amine
Overview
Description
2-Chloroquinolin-6-amine is a compound with the molecular weight of 178.62 . It is also known by its IUPAC name, 2-chloro-6-quinolinamine .
Synthesis Analysis
Quinoline, the core structure of 2-Chloroquinolin-6-amine, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Chloroquinolin-6-amine is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H7ClN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2 .Chemical Reactions Analysis
Quinoline and its derivatives, including 2-Chloroquinolin-6-amine, have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold .Physical And Chemical Properties Analysis
2-Chloroquinolin-6-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Anticancer Agents
A series of 2-chloro N-substituted amino quinolines were prepared and characterized by analytical and spectroscopic methods. These compounds were screened against a non-small cell lung cancer cell line, A549. One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC 50) 29.4 μM .
Drug Discovery
Quinoline, which includes 2-Chloroquinolin-6-amine, is a vital scaffold for leads in drug discovery. It plays a major role in the field of medicinal chemistry .
Antimalarial Agents
4-Aminoquinoline based compounds, which include 2-Chloroquinolin-6-amine, are known for their antimalarial activities .
Antimicrobial Agents
4-Aminoquinoline based compounds also exhibit antimicrobial activities .
Industrial and Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Antitumor Agents
Compounds that contain a quinoline core template show a wide range of therapeutic properties including antitumor .
Safety And Hazards
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with potential biological and pharmaceutical activities . Therefore, future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
2-chloroquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHREQJNIDQTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572845 | |
Record name | 2-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinolin-6-amine | |
CAS RN |
238756-47-3 | |
Record name | 2-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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